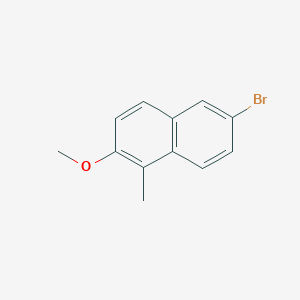

6-Bromo-2-methoxy-1-methylnaphthalene

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-2-methoxy-1-methylnaphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrO/c1-8-11-5-4-10(13)7-9(11)3-6-12(8)14-2/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUJMWZOKVNXBLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1C=CC(=C2)Br)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701286602 | |

| Record name | 6-Bromo-2-methoxy-1-methylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701286602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247174-14-7 | |

| Record name | 6-Bromo-2-methoxy-1-methylnaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=247174-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-2-methoxy-1-methylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701286602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of 6 Bromo 2 Methoxy 1 Methylnaphthalene

Reactivity of the Bromo Substituent

The bromine atom on the naphthalene (B1677914) ring is a versatile handle for a variety of synthetic transformations, most notably for the formation of new carbon-carbon and carbon-heteroatom bonds.

The bromo group at the C-6 position serves as an excellent electrophilic partner in numerous palladium- or copper-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or ester. libretexts.org The reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups. wikipedia.org For a substrate like 6-Bromo-2-methoxy-1-methylnaphthalene, a Suzuki coupling would involve reacting it with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base to form a biaryl or vinyl-naphthalene derivative, respectively. libretexts.orgwikipedia.org The catalytic cycle involves oxidative addition of the aryl bromide to a Pd(0) species, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the product and regenerate the catalyst. libretexts.orgorganic-chemistry.org

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org For example, the related compound 2-bromo-6-methoxynaphthalene (B28277) is used as an intermediate in the synthesis of the anti-inflammatory drug Naproxen via a Heck reaction. masterorganicchemistry.com This transformation typically requires a palladium catalyst (e.g., Pd(OAc)₂), a phosphine (B1218219) ligand, and a base. wikipedia.orgnih.gov The reaction proceeds with high stereoselectivity, usually favoring the trans isomer of the resulting alkene. organic-chemistry.org

Stille Coupling: This reaction forms a carbon-carbon bond by coupling the aryl bromide with an organotin compound (organostannane). wikipedia.org The Stille reaction is known for its broad substrate scope, as organostannanes are stable to air and moisture. orgsyn.org The reaction is catalyzed by palladium and often requires the use of bulky, electron-rich phosphine ligands to facilitate the coupling, especially with less reactive aryl bromides. acs.org Additives like copper(I) salts can significantly accelerate the reaction rate. orgsyn.org

Ullmann Reaction: The classic Ullmann reaction involves the copper-catalyzed coupling of two aryl halide molecules to form a symmetrical biaryl compound at high temperatures. organic-chemistry.org Modern variations, often called Ullmann-type reactions, allow for the coupling of aryl halides with a variety of nucleophiles (including amines, alcohols, and thiols) under milder conditions, often facilitated by ligands. nsf.govrsc.org This reaction provides a pathway to form C-N, C-O, and C-S bonds at the position of the bromine atom.

| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Typical Temperature |

|---|---|---|---|---|---|

| Suzuki | Ar-B(OH)₂ | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | Na₂CO₃, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, DMF | 80-110 °C |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂/PPh₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile (B52724) | 100-140 °C |

| Stille | Ar-Sn(Bu)₃ | Pd(PPh₃)₄, Pd₂(dba)₃/Ligand | (Often not required) | Toluene, THF, DMF | 80-120 °C |

| Ullmann (C-N) | Amine (R₂NH) | CuI/Ligand (e.g., Phenanthroline) | K₂CO₃, Cs₂CO₃ | DMSO, Dioxane | 100-150 °C |

Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. masterorganicchemistry.com However, this reaction pathway is generally unfavorable for simple aryl halides like this compound. libretexts.org The SNAr mechanism proceeds via a high-energy, negatively charged intermediate (a Meisenheimer complex), which is only effectively stabilized by the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group. masterorganicchemistry.comchemistrysteps.com

The methoxy (B1213986) group at the C-2 position is an electron-donating group, which destabilizes the negative intermediate required for SNAr at the C-6 position, thus deactivating the ring towards this type of substitution. youtube.com Consequently, forcing a nucleophilic substitution would require extremely harsh conditions (high temperature and pressure). youtube.com The typical reactivity order for halogens in SNAr reactions is F > Cl > Br > I, which is opposite to their bond strength and reflects the rate-determining step being the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine. masterorganicchemistry.com

The carbon-bromine bond can be converted into a carbon-metal bond, creating a potent organometallic nucleophile. The most common example is the formation of a Grignard reagent. By reacting this compound with magnesium metal in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF), the corresponding Grignard reagent, 6-(magnesiobromo)-2-methoxy-1-methylnaphthalene, can be formed. orgsyn.orgmnstate.edu

A detailed procedure for the synthesis of the closely related Grignard reagent from 6-bromo-2-methoxynaphthalene has been well-documented. orgsyn.org This process involves initiating the reaction between the aryl bromide and magnesium turnings, often with a small crystal of iodine to activate the magnesium surface, in THF solvent. orgsyn.org The resulting Grignard reagent is a strong nucleophile and base, which can then be used in a wide array of subsequent reactions, such as reacting with aldehydes, ketones, or esters to form new carbon-carbon bonds. orgsyn.org

Reactivity of the Methoxy Group

The methoxy group (-OCH₃) is generally stable but can undergo specific transformations, and it significantly influences the reactivity of the naphthalene ring.

The cleavage of the aryl methyl ether bond to yield the corresponding phenol (B47542) (a hydroxylation of the aromatic ring) is a key transformation. This demethylation can be achieved using various reagents. researchgate.net

Lewis Acids: Boron tribromide (BBr₃) is a classic and highly effective reagent for cleaving aryl methyl ethers under mild conditions. rsc.org Other Lewis acids such as aluminum chloride (AlCl₃) or aluminum bromide (AlBr₃), often used in combination with a soft nucleophile like ethanethiol, can also effect demethylation. rsc.orggoogle.com

Protic Acids: Strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI) can also cleave the ether bond, although this often requires harsher conditions. researchgate.net

The reaction with BBr₃ involves coordination of the Lewis acidic boron to the ether oxygen, followed by a nucleophilic attack of a bromide ion on the methyl group, releasing the phenol upon workup. This method is generally high-yielding and tolerates many other functional groups. rsc.org

| Reagent | Typical Conditions | Key Features |

|---|---|---|

| Boron Tribromide (BBr₃) | CH₂Cl₂, 0 °C to room temp. | High efficiency, mild conditions, tolerates esters. rsc.org |

| Aluminum Chloride (AlCl₃) / Ethanethiol (EtSH) | CH₂Cl₂, 0 °C to room temp. | Selective, tolerates ketones/aldehydes. rsc.org |

| Hydrobromic Acid (HBr) | Acetic Acid, Reflux | Strong acid, can be harsh. researchgate.net |

| Iodocyclohexane / DMF | DMF, Reflux | Non-acidic conditions. researchgate.net |

The methoxy group strongly influences the regioselectivity of further reactions on the naphthalene ring.

Electrophilic Aromatic Substitution: As a strong electron-donating group, the methoxy group activates the naphthalene ring towards electrophilic attack. It directs incoming electrophiles primarily to the ortho and para positions. In this specific molecule, the C-2 methoxy group would activate the ortho positions (C-1 and C-3) and the para position (C-4). However, with C-1 already substituted by a methyl group, the primary sites for electrophilic attack would be C-3 and, to a lesser extent due to steric hindrance, C-4.

Directed C-H Functionalization: In modern transition-metal-catalyzed reactions, the methoxy group can act as a directing group. researchgate.net The oxygen atom can coordinate to a metal catalyst, bringing it into close proximity to an adjacent C-H bond and facilitating its cleavage and subsequent functionalization. snnu.edu.cn This strategy allows for regioselective reactions that might not be achievable through classical electrophilic substitution. For the 2-methoxy naphthalene system, this could potentially direct functionalization at the C-3 position. researchgate.net

Reactivity of the Methyl Group

The methyl group at the C1 position of this compound is a site of potential chemical transformations, including oxidation and radical reactions. Its reactivity is influenced by the electronic effects of the methoxy and bromo substituents on the naphthalene core.

Oxidation and Side-Chain Functionalization

The oxidation of the methyl group on the naphthalene ring can lead to a variety of functionalized products, such as alcohols, aldehydes, and carboxylic acids. While specific studies on the oxidation of this compound are not extensively documented, the reactivity can be inferred from studies on related methylnaphthalene compounds. For instance, the oxidation of 1-methylnaphthalene (B46632) can yield products like 1-naphthaldehyde (B104281) and 1-naphthoic acid. The conditions for such oxidations typically involve reagents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃).

A plausible pathway for the side-chain functionalization begins with the oxidation of the methyl group to a hydroxymethyl group, which can be further oxidized to an aldehyde and then to a carboxylic acid.

Table 1: Potential Oxidation Products of the Methyl Group

| Starting Material | Oxidizing Agent | Potential Products |

|---|---|---|

| This compound | Mild Oxidant (e.g., MnO₂) | 6-Bromo-2-methoxy-1-naphthaldehyde |

This table presents hypothetical oxidation products based on the reactivity of similar compounds.

Radical Reactions

The methyl group of this compound is susceptible to radical reactions, particularly benzylic halogenation. Under free-radical conditions, typically initiated by UV light or a radical initiator, the hydrogen atoms of the methyl group can be substituted by halogens.

For example, free-radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide is a common method for benzylic bromination. This reaction proceeds via a free-radical chain mechanism. The stability of the resulting benzylic radical intermediate is a key factor in determining the reaction's feasibility. The naphthalene ring itself provides significant resonance stabilization to the benzylic radical formed at the C1-methyl position.

The substituents on the ring also play a role. The electron-donating methoxy group may further stabilize the benzylic radical through resonance, while the bromo group's effect is more complex, involving both inductive withdrawal and potential resonance donation.

Table 2: Example of a Radical Reaction

| Reactant | Reagent | Product | Reaction Type |

|---|

This table illustrates a representative radical reaction that the methyl group can undergo.

Reactivity of the Naphthalene Core

The naphthalene core of this compound is an aromatic system that can undergo various transformations, including electrophilic substitution, oxidation, reduction, and cycloaddition reactions. The regioselectivity and reactivity of these transformations are dictated by the directing and activating/deactivating effects of the existing substituents.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing the naphthalene ring. The positions for substitution are determined by the electronic properties of the methyl, methoxy, and bromo groups.

Methoxy Group (-OCH₃) at C2: This is a strongly activating, ortho-, para-directing group due to its ability to donate electron density through resonance. In naphthalene, this directs incoming electrophiles primarily to the C1 and C3 positions.

Methyl Group (-CH₃) at C1: This is a weakly activating, ortho-, para-directing group through an inductive effect.

Bromo Group (-Br) at C6: This is a deactivating but ortho-, para-directing group. It withdraws electron density inductively but can donate through resonance.

Considering the combined effects, the most activated positions for electrophilic attack are likely to be on the same ring as the activating methoxy and methyl groups. The C3 position is sterically unhindered and activated by the C2-methoxy group. The C4 position is also a potential site, influenced by the C1-methyl and C2-methoxy groups. The other ring is generally deactivated by the bromo substituent. Therefore, electrophilic substitution is expected to occur preferentially on the ring containing the methoxy and methyl groups.

Table 3: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Electrophilic Reagent | Predicted Major Product(s) |

|---|---|

| HNO₃/H₂SO₄ (Nitration) | 6-Bromo-2-methoxy-1-methyl-3-nitronaphthalene |

| Br₂/FeBr₃ (Bromination) | 3,6-Dibromo-2-methoxy-1-methylnaphthalene |

This table provides predicted outcomes for common electrophilic aromatic substitution reactions based on substituent effects.

Oxidation and Reduction Transformations

The naphthalene core can undergo both oxidation and reduction, although these reactions often require specific conditions to overcome the aromatic stability.

Oxidation: Oxidation of the naphthalene ring typically requires harsh conditions and can lead to the formation of quinones or cleavage of the ring system. The electron-rich ring containing the methoxy group would be more susceptible to oxidation. Anodic oxidation of methoxynaphthalenes has been shown to be a viable method for introducing further oxygen-containing functionalities.

Reduction: Reduction of the naphthalene core can be achieved through methods like the Birch reduction. This reaction involves dissolving metal reduction in liquid ammonia (B1221849) with an alcohol as a proton source. orgsyn.orgwikipedia.org For 6-bromo-2-methoxynaphthalene, a related compound, the Birch reduction can lead to the reduction of the unsubstituted ring. orgsyn.org It is expected that for this compound, the ring without the electron-donating methoxy and methyl groups would be preferentially reduced. The bromo substituent may be cleaved under these reducing conditions.

Cycloaddition Reactions (e.g., Diels-Alder)

The naphthalene system can act as a diene in Diels-Alder reactions, although its aromaticity makes it less reactive than non-aromatic dienes. wikipedia.org The reaction generally requires high temperatures or the use of highly reactive dienophiles. wikipedia.org The presence of electron-donating groups on the naphthalene ring can increase its reactivity in normal-electron-demand Diels-Alder reactions. kpfu.ruumich.edu

In this compound, the methoxy and methyl groups are electron-donating, which should enhance the reactivity of the ring they are attached to as a diene. The reaction would likely occur across the C1-C4 positions, temporarily disrupting the aromaticity of that ring to form a cyclohexene-type adduct. The bromo group on the other ring would have a lesser influence on the reactivity of the first ring in this context.

Table 4: Potential Diels-Alder Reaction

| Diene | Dienophile | Potential Adduct |

|---|

This table outlines a possible Diels-Alder reaction, a type of cycloaddition.

Mechanistic Investigations of this compound Reactions

The mechanistic understanding of reactions involving this compound is primarily derived from the extensive studies of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, Stille, and Heck reactions, which are common transformations for aryl bromides. While specific studies on this exact molecule are not prevalent, the general mechanisms of these reactions are well-established and can be applied to predict its chemical behavior. These reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation (for coupling reactions), migratory insertion (for Heck reactions), and reductive elimination. youtube.comlibretexts.orgnumberanalytics.com

The substituents on the naphthalene ring—the bromo, methoxy, and methyl groups—are expected to influence the reactivity and regioselectivity of these transformations. The bromine at the 6-position is the primary site for oxidative addition of the palladium(0) catalyst, initiating the catalytic cycle. youtube.comnih.gov The methoxy group at the 2-position and the methyl group at the 1-position can exert both steric and electronic effects on the reaction intermediates and transition states.

Kinetic Studies and Reaction Rate Determination

In palladium-catalyzed cross-coupling reactions, the rate-determining step can vary depending on the specific reaction type, substrates, catalyst, ligands, and reaction conditions. libretexts.orgresearchgate.net For many Suzuki-Miyaura reactions, the transmetalation step is considered rate-limiting. organic-chemistry.org However, in some cases, particularly with unreactive aryl halides, the oxidative addition of the aryl halide to the Pd(0) complex can be the slowest step. researchgate.net

Kinetic studies on the Suzuki reaction of various aryl bromides have shown that electron-withdrawing groups on the aryl ring can accelerate the rate of oxidative addition, while electron-donating groups can slow it down. researchgate.net In the case of this compound, the methoxy group is electron-donating, which might slightly decrease the rate of oxidative addition compared to an unsubstituted bromonaphthalene. Conversely, the steric bulk from the peri-positioned methyl group could also influence the approach of the palladium catalyst.

The table below presents representative kinetic data from a study on the Suzuki reaction of different aryl bromides, illustrating the influence of electronic effects on reaction rates.

| Aryl Bromide | Reaction Time (h) | Yield (%) | Turnover Frequency (TOF) (h⁻¹) |

|---|---|---|---|

| 4-Bromonitrobenzene | 1 | 95 | ~2111 |

| Bromobenzene | 3 | 92 | ~681 |

| 4-Bromoaniline | 6 | 88 | ~326 |

This data is illustrative and based on a study of different substituted bromobenzenes, not this compound itself.

Intermediate Identification and Trapping Experiments

The catalytic cycles of palladium-catalyzed cross-coupling reactions involve several key intermediates. For a Suzuki-Miyaura reaction of this compound, the proposed intermediates would be:

Pd(0)L₂: The active catalyst, typically a 14-electron complex with phosphine ligands (L).

Oxidative Addition Adduct (trans-[Pd(Ar)(Br)L₂]): A Pd(II) intermediate formed by the insertion of the Pd(0) catalyst into the C-Br bond. Here, Ar represents the 6-(2-methoxy-1-methylnaphthalenyl) group. The initial product is often a cis-adduct, which rapidly isomerizes to the more stable trans-isomer. uwindsor.ca

Transmetalation Intermediate: Formed after the reaction with the activated boronic acid (e.g., [R-B(OH)₃]⁻). This step involves the exchange of the bromide ligand on the palladium with the organic group from the organoboron reagent to form a new Pd(II) complex, trans-[Pd(Ar)(R)L₂]. organic-chemistry.org

cis-[Pd(Ar)(R)L₂]: Isomerization from the trans to the cis complex is necessary before reductive elimination can occur. youtube.com

Reductive Elimination: The final step where the C-C bond is formed, yielding the coupled product and regenerating the Pd(0)L₂ catalyst. libretexts.org

While direct trapping of these intermediates for this compound has not been reported, studies on similar systems have utilized techniques like ³¹P NMR spectroscopy to observe the palladium-phosphine complexes during the reaction. researchgate.net In some cases, stable oxidative addition adducts have been isolated and characterized. organic-chemistry.org

Trapping experiments in related reactions, such as the Heck reaction, have helped to elucidate the mechanism. For instance, the addition of radical scavengers can help determine if a radical pathway is competing with the desired catalytic cycle.

Influence of Catalysis on Reaction Pathways

The choice of catalyst, particularly the ligands on the palladium center, has a profound impact on the reaction pathway, efficiency, and selectivity.

Ligand Effects: Phosphine ligands are commonly employed in palladium-catalyzed cross-coupling reactions. The steric and electronic properties of the phosphine ligand can influence several steps in the catalytic cycle:

Oxidative Addition: Electron-rich and bulky phosphine ligands can promote the rate of oxidative addition. researchgate.net Ligands like BrettPhos and RuPhos have been shown to be effective for a wide range of C-N cross-coupling reactions involving aryl halides. rsc.org

Chelation Effects: In the case of this compound, the ortho-methoxy group relative to the naphthalene core could potentially act as a chelating group, coordinating to the palladium center during the catalytic cycle. Such chelation has been observed to influence the selectivity in Suzuki-Miyaura reactions of other ortho-methoxyphenyl systems, potentially by altering the geometry of the transition state. nih.gov

The table below shows the effect of different phosphine ligands on the yield of a model Suzuki-Miyaura cross-coupling reaction.

| Ligand | Yield (%) |

|---|---|

| P(t-Bu)₃ | High |

| PCy₃ | High |

| PPh₃ | Moderate to Low |

| dppf | Moderate |

This data is representative of general trends observed in Suzuki-Miyaura reactions and is not specific to this compound. Actual performance can vary.

Catalyst Precursor: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃, or pre-formed palladium-ligand complexes) can also affect the reaction by influencing the rate of formation of the active Pd(0) species. organic-chemistry.org

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules. Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional experiments, the precise connectivity and spatial relationships of atoms within 6-Bromo-2-methoxy-1-methylnaphthalene can be established.

Based on the known chemical shift effects of bromo, methoxy (B1213986), and methyl substituents on a naphthalene (B1677914) ring, a predicted set of ¹H and ¹³C NMR data can be proposed. nih.gov The electron-donating methoxy and methyl groups will shield nearby protons and carbons, shifting their signals upfield, while the electronegative bromine atom will have a deshielding effect. Data from related isomers like 2-bromo-6-methoxynaphthalene (B28277) and 1-bromo-2-methoxynaphthalene (B48351) serve as a valuable reference for these predictions. chemicalbook.comnih.gov

Predicted ¹H and ¹³C NMR Data for this compound

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | |||

|---|---|---|---|---|

| Position | Chemical Shift (δ, ppm) | Multiplicity | Carbon | Chemical Shift (δ, ppm) |

| H-3 | ~7.20 | d | C-1 | ~128.0 |

| H-4 | ~7.90 | d | C-2 | ~156.0 |

| H-5 | ~8.10 | s | C-3 | ~115.0 |

| H-7 | ~7.60 | d | C-4 | ~130.0 |

| H-8 | ~7.85 | d | C-4a | ~129.5 |

| 1-CH₃ | ~2.50 | s | C-5 | ~131.0 |

| 2-OCH₃ | ~3.95 | s | C-6 | ~118.0 |

| C-7 | ~129.8 | |||

| C-8 | ~127.5 | |||

| C-8a | ~134.0 | |||

| 1-CH₃ | ~15.0 | |||

| 2-OCH₃ | ~55.5 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY, TOCSY)

While 1D NMR provides initial data, 2D NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between nuclei. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would show cross-peaks between adjacent aromatic protons, such as H-3 and H-4, and between H-7 and H-8, confirming their positions within the same ring system.

HMQC/HSQC (Heteronuclear Multiple Quantum/Single Quantum Coherence): This technique maps protons to the carbons they are directly attached to (¹J coupling). It allows for the unambiguous assignment of each carbon atom that bears a proton. For instance, the singlet at ~2.50 ppm would correlate to the methyl carbon at ~15.0 ppm, and the aromatic proton signals would correlate to their corresponding aromatic carbon signals.

The methyl protons (1-CH₃) showing correlations to C-1, C-2, and C-8a, firmly placing the methyl group at the C-1 position.

The methoxy protons (2-OCH₃) correlating to the C-2 carbon, confirming the position of the ether linkage.

The H-5 proton showing correlations to C-4, C-6, and C-8a, which helps to assign its isolated position and the location of the bromine at C-6.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close in space, regardless of whether they are connected through bonds. youtube.com A critical NOESY correlation would be observed between the protons of the 1-methyl group and the H-8 proton. This through-space interaction provides definitive proof of the substituent arrangement on the first naphthalene ring.

Solid-State NMR Applications

While solution-state NMR provides data on molecules in a dynamic, solvated state, solid-state NMR (ssNMR) offers insights into the structure and behavior of the compound in its crystalline form. nih.govspringernature.com For this compound, ssNMR could be used to study molecular packing in the crystal lattice, identify different polymorphic forms, and analyze intermolecular interactions. nih.gov The sensitivity of ssNMR chemical shifts to subtle changes in molecular geometry can provide structural information that may even exceed the resolution of diffraction methods. nih.gov

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a vital analytical technique used to determine the molecular weight and molecular formula of a compound and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement of the molecular ion, which is crucial for determining the elemental composition. For this compound (C₁₂H₁₁BrO), the expected monoisotopic masses for the molecular ion [M]⁺ would show a characteristic isotopic pattern due to the presence of the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. epa.gov

HRMS Data for this compound

| Isotopologue | Molecular Formula | Calculated Monoisotopic Mass (m/z) |

|---|---|---|

| [M]⁺ with ⁷⁹Br | C₁₂H₁₁⁷⁹BrO | 249.99932 |

| [M+2]⁺ with ⁸¹Br | C₁₂H₁₁⁸¹BrO | 251.99727 |

An experimental HRMS measurement matching these calculated values to within a few parts per million would unequivocally confirm the molecular formula of the compound. nih.gov

Tandem Mass Spectrometry (MS/MS) for Mechanistic Insight

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to fragmentation, providing insight into the molecule's structure and bond stability. nih.gov The fragmentation of this compound would likely proceed through several characteristic pathways. libretexts.org

Plausible MS/MS Fragmentation Pathways

| Fragmentation Pathway | Lost Fragment | Fragment m/z (for ⁷⁹Br parent) | Structural Information |

|---|---|---|---|

| [M - CH₃]⁺ | ·CH₃ | 235.0 | Loss of the methyl radical from the methoxy group. |

| [M - Br]⁺ | ·Br | 171.1 | Cleavage of the C-Br bond. |

| [M - CH₃ - CO]⁺ | ·CH₃, CO | 207.0 | Subsequent loss of carbon monoxide after methyl loss, typical for ethers. |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. ifo.lviv.ua These two techniques are complementary; vibrations that are strong in IR are often weak in Raman, and vice-versa. spectroscopyonline.com Theoretical calculations using Density Functional Theory (DFT) can aid in the assignment of vibrational modes. researchgate.netniscpr.res.in

The FT-IR and Raman spectra of this compound would be expected to show absorptions corresponding to its aromatic, ether, and aliphatic components.

Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium | Strong |

| Aliphatic C-H Stretch (CH₃) | 2960 - 2850 | Medium | Medium |

| Aromatic C=C Stretch | 1620 - 1580 | Medium-Strong | Strong |

| Aromatic C=C Stretch | 1510 - 1450 | Medium-Strong | Strong |

| C-O-C Asymmetric Stretch (Ether) | 1270 - 1230 | Strong | Weak |

| C-O-C Symmetric Stretch (Ether) | 1050 - 1020 | Medium | Medium |

| Aromatic C-H Out-of-Plane Bend | 900 - 800 | Strong | Weak |

| C-Br Stretch | 700 - 550 | Medium-Strong | Strong |

The presence of strong bands for the C-O-C stretch around 1250 cm⁻¹ in the IR spectrum would confirm the methoxy group. oatext.com The aromatic C=C stretching region would show multiple bands characteristic of the naphthalene ring system, while the low-frequency region below 700 cm⁻¹ would contain the C-Br stretching vibration, which is often more easily observed in the Raman spectrum. chemicalbook.com

Correlation of Vibrational Modes with Molecular Structure

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups and probing the skeletal structure of a molecule. The vibrational modes of this compound are characteristic of its substituted naphthalene core. While a specific experimental spectrum for this exact compound is not publicly available, the expected vibrational frequencies can be reliably predicted based on data from closely related compounds such as 2-bromo-6-methoxynaphthalene and other substituted naphthalenes. nih.govchemicalbook.comoatext.com

The key vibrational modes can be assigned to specific molecular motions:

Aromatic C-H Stretching: The C-H bonds on the naphthalene ring typically exhibit stretching vibrations in the 3100-3000 cm⁻¹ region.

Aliphatic C-H Stretching: The methyl (CH₃) group attached to the naphthalene ring will show characteristic symmetric and asymmetric stretching vibrations in the 2975-2850 cm⁻¹ range.

C-O Stretching: The ether linkage of the methoxy (-OCH₃) group results in a strong, characteristic C-O stretching band, typically appearing in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions.

Naphthalene Ring Vibrations: The C=C stretching vibrations within the aromatic ring system produce a series of bands in the 1650-1450 cm⁻¹ region. These patterns are diagnostic for the naphthalene skeleton.

C-Br Stretching: The vibration of the carbon-bromine bond is found at lower frequencies, typically in the 600-500 cm⁻¹ range. Its precise location can be influenced by the substitution pattern on the aromatic ring.

An interactive table summarizing these expected correlations is provided below.

Table 1: Predicted Vibrational Mode Correlations for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | Naphthalene Ring | 3100 - 3000 | Medium to Weak |

| Asymmetric & Symmetric C-H Stretch | Methyl Group (CH₃) | 2975 - 2850 | Medium |

| C=C Aromatic Ring Stretch | Naphthalene Ring | 1650 - 1450 | Medium to Strong |

| Asymmetric C-O-C Stretch | Methoxy Ether | 1275 - 1200 | Strong |

| Symmetric C-O-C Stretch | Methoxy Ether | 1075 - 1020 | Strong |

| C-Br Stretch | Bromo-Aromatic | 600 - 500 | Medium to Strong |

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography stands as the definitive method for determining the absolute three-dimensional structure of a crystalline solid. This technique involves directing X-rays onto a single crystal of the compound. The resulting diffraction pattern is then analyzed to build a precise electron density map, which reveals the exact spatial coordinates of every atom in the molecule and within the crystal lattice.

While a crystal structure for this compound itself has not been reported in the Cambridge Structural Database, the methodology can be illustrated with the published crystal structure of a closely related compound, 1-bromo-5-isopropoxy-4-methoxy-2-methylnaphthalene. researchgate.net For this analog, researchers were able to grow suitable colorless plate-like crystals. Data collection was performed using a diffractometer with Mo Kα radiation. The structure was solved and refined using established software packages like SHELXTL-Plus. researchgate.net This process provides unequivocal proof of the molecular constitution, bond lengths, bond angles, and stereochemistry, which would be essential for the absolute structure determination of this compound.

Analysis of Intermolecular Interactions and Crystal Packing

The data from an X-ray crystallographic experiment also provides critical insights into how molecules arrange themselves in the solid state. This crystal packing is governed by a variety of non-covalent intermolecular interactions. For substituted naphthalenes, these interactions primarily include van der Waals forces. In the case of the analog 1-bromo-5-isopropoxy-4-methoxy-2-methylnaphthalene, the analysis of the crystal structure reveals how the molecules pack in a monoclinic system with the space group P121/n1. researchgate.net The arrangement in the crystal lattice is dictated by the steric and electronic properties of the bromo, methoxy, isopropoxy, and methyl substituents, which orient to maximize packing efficiency. Understanding these packing motifs is crucial for predicting physical properties of the material such as solubility and melting point.

The crystallographic data for the illustrative analog are summarized in the interactive table below. researchgate.net

Table 2: Crystallographic Data for the Analog 1-bromo-5-isopropoxy-4-methoxy-2-methylnaphthalene

| Parameter | Value |

| Chemical Formula | C₁₅H₁₇BrO₂ |

| Crystal System | Monoclinic |

| Space Group | P12₁/n1 (No. 14) |

| a (Å) | 10.912(2) |

| b (Å) | 8.690(2) |

| c (Å) | 15.112(3) |

| β (°) | 98.98(2) |

| Volume (ų) | 1415.4 |

| Z (molecules/cell) | 4 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 293 |

Hyphenated Analytical Techniques (e.g., GC-MS, HPLC-UV/FL) for Mixture Analysis

In practical applications, compounds like this compound are often part of complex mixtures, such as reaction products or environmental samples. Hyphenated analytical techniques are indispensable for separating and identifying individual components in such scenarios. thermofisher.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a premier technique for the analysis of volatile and semi-volatile compounds. thermofisher.com In this method, the mixture is vaporized and passed through a long, thin capillary column (the GC component). The separation is based on the differential partitioning of components between a mobile gas phase and a stationary phase coated on the column wall. Compounds with different boiling points and polarities elute from the column at different times (retention times). For this compound, a non-polar or mid-polar column would likely be used. As each component elutes, it enters the mass spectrometer (the MS component), which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, producing a unique mass spectrum that acts as a molecular fingerprint. The combination of retention time and mass spectrum allows for highly confident identification and quantification, even at trace levels. researchgate.net

High-Performance Liquid Chromatography (HPLC-UV/FL): HPLC is a complementary technique that separates compounds in a liquid mobile phase based on their interaction with a solid stationary phase packed in a column. sielc.comacs.org For naphthalene derivatives, reversed-phase HPLC is common, where a non-polar stationary phase is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). sielc.com The separated components are typically detected using an ultraviolet (UV) detector, as the naphthalene ring system is strongly chromophoric. For enhanced sensitivity and selectivity, a fluorescence (FL) detector can be used, as many polycyclic aromatic hydrocarbons are naturally fluorescent. The retention time and UV-Vis or fluorescence spectrum provide the basis for identification and quantification.

Table 3: Illustrative Parameters for Hyphenated Analysis of Naphthalene Derivatives

| Technique | Column Type | Mobile Phase / Carrier Gas | Detector | Analyte Information |

| GC-MS | Fused silica (B1680970) capillary (e.g., DB-5ms) | Helium | Mass Spectrometer | Retention Time & Mass Spectrum (Molecular Ion, Fragments) |

| HPLC-UV | Reversed-Phase (e.g., C18) | Acetonitrile/Water gradient | UV-Vis Diode Array | Retention Time & UV-Vis Spectrum (λₘₐₓ) |

| HPLC-FL | Reversed-Phase (e.g., C18) | Acetonitrile/Water gradient | Fluorescence | Retention Time & Excitation/Emission Wavelengths |

Computational and Theoretical Chemistry Studies of 6 Bromo 2 Methoxy 1 Methylnaphthalene

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to predicting the behavior of molecules. These methods solve the Schrödinger equation, or its density-functional-based equivalent, to determine the electronic structure and a wide array of associated properties.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Frequencies

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. For a molecule like 6-bromo-2-methoxy-1-methylnaphthalene, DFT would be the primary tool for determining its most stable three-dimensional shape, a process known as geometry optimization.

During geometry optimization, the forces on each atom are calculated, and the atomic positions are adjusted iteratively until a minimum energy structure is found. This optimized geometry corresponds to the most stable conformation of the molecule. The choice of the functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)) is crucial for the accuracy of the calculation. mdpi.comresearchgate.netnih.gov The process would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles, defining the spatial arrangement of the bromo, methoxy (B1213986), and methyl groups on the naphthalene (B1677914) core.

Once the optimized geometry is obtained, the same DFT method can be used to calculate the vibrational frequencies. This analysis predicts the frequencies of molecular vibrations, which correspond to the absorption peaks in an infrared (IR) and Raman spectrum. nih.govresearchgate.net Each calculated frequency corresponds to a specific vibrational mode, such as the stretching of the C-Br bond, the C-O-C vibrations of the methoxy group, or the various C-H and C-C vibrations within the naphthalene ring system. These theoretical spectra are invaluable for interpreting experimental vibrational data.

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods are another class of quantum chemical calculations that are derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide higher accuracy for certain properties. For a molecule like this compound, ab initio calculations could be employed to refine the electronic energy and other electronic properties, offering a benchmark against which DFT results can be compared.

Molecular Orbital Analysis (HOMO-LUMO, Frontier Orbitals)

The electronic and reactive properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. nih.gov

Spectroscopic Property Prediction and Validation

Computational methods are highly effective in predicting spectroscopic data, which can then be used to validate and interpret experimental findings.

NMR Chemical Shift Calculation (GIAO method)

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method is a common and reliable approach for calculating NMR chemical shifts. nih.gov This calculation would predict the ¹³C and ¹H chemical shifts for each unique atom in this compound. The predicted shifts are based on the calculated magnetic shielding around each nucleus in the optimized molecular structure. By comparing the computed NMR spectrum with an experimental one, a definitive assignment of each resonance can be made, confirming the molecular structure.

Vibrational Spectra Simulation

As mentioned in the DFT section, the calculation of vibrational frequencies allows for the simulation of IR and Raman spectra. nih.govresearchgate.net The output of these calculations includes not only the frequency of each vibrational mode but also its intensity. This allows for the generation of a theoretical spectrum that can be directly compared with experimental data. Such a comparison helps in the assignment of the observed spectral bands to specific molecular motions, confirming the presence of functional groups and providing a detailed fingerprint of the molecule's vibrational character.

Reaction Mechanism Modeling and Transition State Analysis

The reactivity of aromatic compounds like this compound is of significant interest in organic synthesis. Computational modeling can map out the intricate pathways of chemical reactions, identifying the transition states that govern reaction rates and product selectivity.

The potential energy surface (PES) is a fundamental concept in computational chemistry, representing the energy of a molecule as a function of its geometry. libretexts.org Exploration of the PES allows for the identification of stable isomers, reaction intermediates, and the transition states that connect them. For a reaction involving this compound, such as electrophilic aromatic substitution, the PES would reveal the energy landscape of the approaching electrophile towards different positions on the naphthalene ring.

Theoretical calculations on naphthalene itself show that substitution at the 1-position (α-position) is generally kinetically favored over the 2-position (β-position) because the intermediate for 1-substitution is better stabilized by resonance. libretexts.org In the case of this compound, the existing substituents will further influence the regioselectivity. The methoxy group at the 2-position is an activating group and an ortho-, para-director, while the methyl group at the 1-position is also activating and ortho-, para-directing. The bromo group at the 6-position is deactivating but ortho-, para-directing. Computational studies on substituted naphthalenes have shown that the distribution of the highest occupied molecular orbital (HOMO) can predict the most likely sites for electrophilic attack. researchgate.net For this compound, a detailed PES exploration would be necessary to definitively predict the outcome of a given reaction, considering the interplay of these electronic and steric effects.

Studies on the isomerization of naphthalene have utilized methods like the threshold algorithm to explore the PES and identify transformation pathways between different isomers, providing insight into the energy barriers separating them. elsevierpure.comnih.gov A similar approach for this compound could elucidate potential rearrangement reactions and their energetic feasibility. The mapping of the triplet potential energy surface of 1-methyl-8-nitronaphthalene (B1617748) has revealed multiple minima and reaction paths for photoinduced rearrangements, highlighting the complexity of the excited-state PES. acs.orgacs.org

Table 1: Theoretical Approaches for Potential Energy Surface Exploration

| Method | Description | Application to this compound (Hypothetical) |

| Density Functional Theory (DFT) | A quantum mechanical method that models the electronic structure of molecules to calculate energies, geometries, and other properties. | Determining the optimized ground state geometry and the relative energies of various isomers and reaction intermediates. |

| Ab initio methods (e.g., MP2, CCSD(T)) | Highly accurate quantum chemistry methods that solve the electronic Schrödinger equation without empirical parameters. | Providing benchmark energies for key points on the PES, such as transition states, to ensure the accuracy of less computationally expensive methods. |

| Threshold Algorithm | A method for systematically exploring the potential energy surface to find reaction pathways and barriers between different minima. nih.gov | Identifying possible isomerization pathways and their associated energy barriers. |

| QM/MM (Quantum Mechanics/Molecular Mechanics) | A hybrid method that treats a small, reactive part of a system with quantum mechanics and the larger environment with classical molecular mechanics. | Modeling reactions in a solvent or within a biological system to understand environmental effects on the PES. |

Non-Covalent Interaction Analysis (e.g., Halogen Bonding, π-Stacking)

Non-covalent interactions (NCIs) are crucial in determining the three-dimensional structure of molecules and their aggregation behavior in the solid state and in solution. acs.orgmdpi.com For this compound, the presence of a bromine atom and an extended aromatic system gives rise to important NCIs like halogen bonding and π-stacking.

Halogen Bonding:

A halogen bond is an attractive, directional interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. acs.orgwiley-vch.de The bromine atom in this compound can act as a halogen bond donor. The strength of this interaction depends on the electron-withdrawing character of the group attached to the halogen and the nature of the halogen bond acceptor. princeton.edu Computational studies, often using methods like DFT and NCI analysis, can visualize and quantify these interactions. acs.org While specific data for this compound is scarce, studies on other bromo-aromatic compounds provide a good indication of the expected interaction energies. The stabilization energy for halogen-bonded complexes can range from a few to over 7 kcal/mol. acs.org

π-Stacking:

The aromatic naphthalene core of the molecule can participate in π-stacking interactions, where two aromatic rings are arranged in a face-to-face or offset manner. nih.govacs.org These interactions are primarily driven by dispersion forces and play a significant role in the crystal packing and self-assembly of aromatic molecules. nih.gov Computational studies on the naphthalene dimer have shown that the most stable configuration is a parallel-displaced crossed C2-symmetric structure, with a binding energy of approximately 6.1 kcal/mol at the CCSD(T) level of theory. nih.gov The presence of substituents on the naphthalene ring will modulate the strength and geometry of these interactions. The methoxy and methyl groups, being electron-donating, could influence the quadrupole moment of the aromatic system and thus the electrostatic component of the stacking interaction.

Table 2: Calculated Interaction Energies for Non-Covalent Interactions in Analogous Systems

| Interacting System | Type of Interaction | Computational Method | Interaction Energy (kcal/mol) | Reference |

| Naphthalene Dimer | π-Stacking | CCSD(T)/ha pVDZ | -6.1 | nih.gov |

| 2-Naphthalenethiol Dimer | π-Stacking | B3LYP | -48.7 to -47.3 kJ/mol (~ -11.6 to -11.3 kcal/mol) | acs.org |

| Coronene Dimer | π-Stacking | CCSD(T)/ha pVDZ | -23.8 | nih.gov |

| CF3I•••NH3 | Halogen Bonding | ETS-NOCV | -7.4 | core.ac.uk |

Conformational Analysis and Molecular Dynamics Simulations

Conformational Analysis:

Conformational analysis involves identifying the stable conformers (rotamers) of a molecule and determining the energy barriers for their interconversion. acs.orgresearchgate.net For this compound, the orientation of the methoxy and methyl groups relative to the naphthalene plane is of interest. The rotation of the methyl group is expected to have a relatively low energy barrier, although this can be influenced by steric interactions with the adjacent methoxy group. mdpi.com The orientation of the methoxy group will be influenced by electronic effects, such as conjugation with the naphthalene π-system, and steric hindrance from the neighboring methyl group. Computational studies on substituted anilines, benzaldehydes, and toluenes have shown how substituents can influence rotational barriers around the phenyl-substituent bond. benthamdirect.com For axially chiral biphenols, DFT calculations have been used to determine rotational energy barriers, which can be substantial (e.g., 28.5 and 36.3 kcal/mol). acs.org

Molecular Dynamics Simulations:

Molecular dynamics (MD) simulations provide a time-resolved picture of the motion of atoms and molecules, offering insights into the dynamic behavior of this compound in different environments, such as in a solvent. researchgate.net MD simulations can be used to study the solvation structure around the molecule, identifying preferential interactions with solvent molecules. elsevierpure.commdpi.com For example, simulations of 1-naphthol (B170400) derivatives in mixed solvents have been used to investigate the influence of the solvent on hydrogen bonding networks and reaction pathways. researchgate.net A mixed-solvent MD simulation could reveal how water and other organic solvents interact with the different functional groups of this compound. nih.gov Furthermore, MD simulations can be used to explore the conformational landscape of the molecule over time, providing a more complete picture of its flexibility than static conformational analysis. researchgate.netresearchgate.net

Table 3: Calculated Rotational Barriers for Analogous Systems

| Molecule | Rotating Group | Computational Method | Rotational Barrier (kcal/mol) | Reference |

| Tribromomesitylene (in crystal) | Methyl | DFT (ONIOM) | 105-205 cm⁻¹ (~0.3-0.6 kcal/mol) | mdpi.com |

| Axially Chiral Biphenol (Compound 20) | Naphthyl-Phenyl | DFT | 28.5 | acs.org |

| Axially Chiral Biphenol (Compound 1) | Naphthyl-Phenyl | DFT | 36.3 | acs.org |

Advanced Applications and Derivatizations of 6 Bromo 2 Methoxy 1 Methylnaphthalene in Specialized Fields

As a Building Block for Complex Organic Molecules

The strategic placement of reactive sites on the 6-Bromo-2-methoxy-1-methylnaphthalene scaffold renders it a valuable building block in organic synthesis. The bromine atom is particularly significant, as it serves as a handle for various cross-coupling reactions, enabling the extension of the aromatic system and the introduction of new functionalities.

Synthesis of Polycyclic Aromatic Hydrocarbons (PAHs) and Extended π-Systems

Polycyclic aromatic hydrocarbons are a class of organic compounds composed of multiple fused aromatic rings. lab-chemicals.comsmolecule.com The synthesis of larger, more complex PAHs and extended π-systems often relies on the coupling of smaller, functionalized aromatic precursors. Brominated naphthalene (B1677914) derivatives are key reagents in this context. The bromine atom on this compound can readily participate in classic carbon-carbon bond-forming reactions such as Suzuki, Stille, and Heck couplings.

These reactions allow for the fusion of additional aromatic rings or the linkage to other π-conjugated systems. For instance, coupling with boronic acids or organostannanes can produce biaryl systems, which can then be subjected to intramolecular cyclization to build larger polycyclic structures. The methoxy (B1213986) and methyl groups on the naphthalene ring influence the electronic properties and solubility of both the starting material and the resulting larger PAH, which is a critical consideration for its subsequent application. While specific examples detailing the use of this compound are not prevalent in dedicated studies, the reactivity of brominated PAHs is a well-established principle for creating extended π-systems. core.ac.ukrsc.org

Precursor for Advanced Fine Chemicals

The term "fine chemicals" refers to complex, pure chemical substances produced in limited quantities for specialized applications. The functional groups on this compound allow for its conversion into various high-value molecules.

A prominent example of a structurally similar compound's utility is the synthesis of the non-steroidal anti-inflammatory drug Naproxen. A key intermediate in some synthetic routes to Naproxen is 2-bromo-6-methoxynaphthalene (B28277). epo.org This intermediate is prepared and then transformed through reactions that replace the bromine atom with the desired propionic acid side chain. The synthesis of 2-methoxy-6-bromo-naphthalene itself can be achieved by the bromination of 2-methoxynaphthalene (B124790). epo.orggoogle.com Given the structural analogy, this compound represents a potential precursor for novel pharmaceutical analogues or other specialized fine chemicals where the 1-methyl substitution could impart unique biological or material properties. The bromo group can be converted into an organometallic reagent (e.g., a Grignard or organolithium reagent), which can then react with a wide range of electrophiles to introduce diverse functional groups. orgsyn.org

Table 1: Potential Reactions of this compound

| Reaction Type | Reagent Example | Potential Product Functionality |

|---|---|---|

| Suzuki Coupling | Arylboronic acid | Extended aromatic system (Biaryl) |

| Heck Coupling | Alkene | Alkenyl-naphthalene derivative |

| Buchwald-Hartwig | Amine | N-Aryl amine derivative |

| Grignard Formation | Magnesium (Mg) | Naphthyl-magnesium bromide |

In Materials Science Research

Naphthalene-based molecules are foundational components in the development of advanced organic materials due to their rigid, planar structure and inherent electronic properties. The ability to modify the naphthalene core with different substituents allows for the fine-tuning of these properties for specific applications.

Development of Organic Electronic Materials (e.g., Semiconductors, OFETs)

Organic field-effect transistors (OFETs) are key components in next-generation electronics like flexible displays and sensors. nih.gov The performance of these devices relies heavily on the charge-transport characteristics of the organic semiconductor used. Naphthalene and other acene derivatives are widely studied for this purpose. researchgate.netresearchgate.net

The structure of this compound makes it a candidate for derivatization into active materials for OFETs. The extended π-system of the naphthalene core is essential for charge mobility. The substituents play a crucial role:

Methoxy Group (-OCH₃): As an electron-donating group, it can modulate the HOMO/LUMO energy levels of the molecule, which is critical for efficient charge injection from the electrodes.

Bromo Group (-Br): While often used as a reactive handle for further synthesis, its electron-withdrawing nature can also influence the molecule's electronic properties and stability. It can be replaced by other functional groups to build more complex donor-acceptor structures that often exhibit high charge carrier mobilities.

Methyl Group (-CH₃): This group can influence the solid-state packing of the molecules, which is a key determinant of charge transport efficiency in the thin film of an OFET.

By using this compound as a starting point, chemists can synthesize more complex molecules, such as those incorporating thiophene (B33073) or other heterocycles, which have shown high performance in OFET devices. nih.gov

Components in Functional Dyes and Pigments

Functional dyes are molecules that not only provide color but also possess other useful properties, such as fluorescence or responsiveness to external stimuli. The color and photophysical properties of a dye are determined by its electronic structure, specifically the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecularorbital (LUMO).

The naphthalene core of this compound serves as a fundamental chromophore. By extending the π-conjugation through reactions at the bromine position, the HOMO-LUMO gap can be systematically altered to tune the absorption and emission wavelengths across the visible spectrum. Attaching electron-donating or electron-withdrawing groups allows for the creation of "push-pull" systems, a common design strategy for achieving intense colors and strong fluorescence. The inherent fluorescence of many naphthalene derivatives makes them attractive scaffolds for creating new fluorescent probes and labels.

Formation of Supramolecular Assemblies and Frameworks

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures held together by non-covalent interactions (e.g., hydrogen bonding, π-π stacking, van der Waals forces). Naphthalene-based molecules are excellent candidates for building these assemblies due to the strong π-π stacking interactions between their flat aromatic surfaces. thieme-connect.de

Core-substituted naphthalene derivatives can be designed to self-assemble into complex architectures like liquid crystals, gels, or organic frameworks. The substituents on this compound would direct this assembly:

The planar naphthalene core promotes stacking.

The methoxy and methyl groups can influence the geometry and spacing of the stacked molecules.

The bromine atom can be used to introduce functionalities capable of forming specific interactions, such as hydrogen bonds, to guide the formation of a desired supramolecular structure.

These organized assemblies are of great interest for applications in molecular recognition, sensing, and the templated synthesis of other materials.

Table 2: Summary of Compound Properties and Applications

| Compound Name | CAS Number | Molecular Formula | Key Role/Application Area |

|---|---|---|---|

| This compound | 247174-14-7 | C₁₂H₁₁BrO | Building block for PAHs and materials science |

| Naproxen | 22204-53-1 | C₁₄H₁₄O₃ | Anti-inflammatory drug |

| 2-Bromo-6-methoxynaphthalene | 5111-65-9 | C₁₁H₉BrO | Intermediate in Naproxen synthesis |

Precursors for Polymeric Materials

The functionalization of aromatic compounds with bromine is a fundamental strategy for their inclusion into polymeric structures via cross-coupling reactions. This compound, with its reactive C-Br bond, is a prime candidate for the synthesis of specialized polynaphthalenes. These polymers are of interest for their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), owing to the excellent photoluminescent properties and charge-transport capabilities of the naphthalene core.

Research into naphthalene-based conjugated polymers has demonstrated that monomers like dibromonaphthalene derivatives can undergo nickel-catalyzed polycondensation (e.g., Yamamoto coupling) or Suzuki-Miyaura polycondensation to yield high-molecular-weight polymers. nii.ac.jp For instance, the polymerization of 2,6-dibromonaphthalene (B1584627) derivatives has been shown to produce polymers with high photoluminescence quantum efficiencies, a desirable trait for emissive materials. nii.ac.jp

The incorporation of this compound as a monomer or co-monomer in such polymerization reactions would be expected to impart specific properties to the resulting material. The methoxy and methyl groups would likely enhance the solubility of the polymer in common organic solvents, which is a critical factor for solution-based processing and device fabrication. Furthermore, these substituents electronically modify the naphthalene ring, which can be used to tune the polymer's HOMO/LUMO energy levels and, consequently, its optical and electronic characteristics.

Table 1: Potential Polymerization Reactions Involving this compound

| Polymerization Method | Co-monomer/Reagent | Resulting Polymer Type | Potential Properties |

|---|---|---|---|

| Yamamoto Coupling | Ni(COD)₂, 2,2'-bipyridine | Homopolymer or Copolymer | Soluble, π-conjugated, tunable emission |

| Suzuki Coupling | Aryl-diboronic acid | Alternating Copolymer | Defined bandgap, high PLQY |

While direct polymerization of this compound is not extensively documented in dedicated studies, its utility is strongly implied by the successful polymerization of structurally similar brominated naphthalenes. nii.ac.jp

Role in Catalysis Research

The strategic placement of functional groups on an aromatic scaffold is crucial for designing effective catalyst systems. This compound serves as a valuable precursor in two key areas of catalysis research: the synthesis of ligands for transition metal catalysts and the modification of catalyst supports.

Ligand Precursors for Transition Metal Catalysts

Transition metal catalysis, particularly with palladium, is a powerhouse of modern organic synthesis. The performance of these catalysts is critically dependent on the nature of the ligands coordinated to the metal center. Brominated aromatic compounds are fundamental starting materials for constructing complex ligands through cross-coupling reactions.

Studies have shown that bromo-naphthalene scaffolds are readily functionalized using palladium-catalyzed reactions to build diverse molecular libraries. nih.gov this compound can be transformed via reactions like Suzuki, Buchwald-Hartwig, or Sonogashira couplings to introduce phosphine (B1218219), amine, or other coordinating groups. The resulting naphthalene-based ligands can offer unique steric and electronic environments. For example, derivatization can lead to the formation of axially chiral bi-aryl phosphine ligands (a variation of BINAP), where the methyl and methoxy groups would influence the dihedral angle and electronic properties of the bi-aryl system, thereby impacting the enantioselectivity of the catalyzed reaction. acs.org Research on halogen-bridged methylnaphthyl palladium dimers has highlighted the effectiveness of naphthalene-derived structures as highly efficient palladium sources for cross-coupling, demonstrating the innate compatibility of this scaffold with catalytic cycles. nih.gov

Table 2: Examples of Ligand Synthesis via Derivatization

| Reaction Type | Reagent | Resulting Ligand Motif | Potential Application |

|---|---|---|---|

| Suzuki Coupling | (Diphenylphosphino)phenylboronic acid | Naphthyl-phosphine | Asymmetric Hydrogenation |

| Buchwald-Hartwig Amination | A secondary phosphine (e.g., HP(t-Bu)₂) | Naphthyl-aminophosphine | Cross-coupling Reactions |

The steric hindrance provided by the 1-methyl group can direct metallation or subsequent reactions, while the 2-methoxy group electronically tunes the naphthalene ring, which can stabilize or destabilize catalytic intermediates, offering a handle to optimize catalyst activity and selectivity. acs.org

Catalyst Support Modification

Heterogeneous catalysis, where the catalyst resides in a different phase from the reactants, offers significant advantages in terms of catalyst separation and recycling. This is often achieved by immobilizing a homogeneous catalyst onto a solid support. While not a primary application, this compound could be adapted for this purpose.

The principle involves anchoring a catalytically active species onto a support material like silica (B1680970), alumina, or a polymer. The bromo group on the naphthalene ring can be converted into a reactive handle, such as an alkyne, an azide, or a carboxylic acid. This functionalized naphthalene can then be covalently attached to a support material that has been pre-functionalized with a complementary group (e.g., via "click" chemistry or amide bond formation). Subsequently, the naphthalene unit can be further elaborated to coordinate a metal center, creating a supported catalyst. The naphthalene moiety would act as a robust and thermally stable linker. While direct examples using this specific molecule are not prevalent, the methodologies for immobilizing aromatic complexes are well-established. mdpi.com

Exploration in Supramolecular Chemistry

Supramolecular chemistry looks beyond the covalent bond to study systems built from molecular self-assembly, driven by non-covalent interactions like hydrogen bonding, π-π stacking, and host-guest interactions. The electron-rich and planar nature of the naphthalene core makes it an excellent component for supramolecular constructs.

Host-Guest Chemistry and Molecular Recognition (excluding biological targets)

The ability of a 'host' molecule to selectively bind a 'guest' molecule is the foundation of molecular recognition. Naphthalene derivatives are frequently used as building blocks for both hosts and guests. For instance, research has shown that oligomers of naphthalene units can form acyclic "pillar[n]naphthalene" hosts capable of binding organic ammonium (B1175870) cations. nih.gov The electron-rich cavity of such hosts interacts favorably with electron-poor guests.

This compound, with its extended π-system, is a suitable candidate to act as a guest molecule, capable of forming inclusion complexes with macrocyclic hosts like cyclodextrins or cucurbiturils. rsc.org The binding affinity and orientation within the host cavity would be influenced by the methoxy and methyl substituents. Conversely, it can be used as a building block for larger host structures. The naphthalene unit provides a rigid, aromatic panel that can engage in π-π stacking with electron-deficient aromatic guests (e.g., nitroaromatics or viologen derivatives). The substituents would modulate the electronic character and shape of the binding pocket, allowing for the tuning of recognition properties. Studies on 1,8-dihydroxy naphthalene have demonstrated its effectiveness in self-assembling with boronic acids to create stable hosts for various aromatic hydrocarbons. mdpi.com

Self-Assembly Processes

Self-assembly is the spontaneous organization of molecules into ordered structures. Functionalized naphthalenes have been shown to self-assemble into complex architectures like nanotubes and organogels. nih.govrsc.org This assembly is typically driven by a combination of directional forces, such as hydrogen bonds, and less directional forces, like π-π stacking and van der Waals interactions.

While this compound itself lacks strong hydrogen-bonding capabilities, its bromo-functionality provides a gateway to introduce them. For example, conversion of the bromine to a carboxylic acid, an amide, or a urea (B33335) moiety would install powerful hydrogen-bonding sites. These new derivatives could then self-assemble in solution or on surfaces. The naphthalene core would promote assembly through π-π stacking, leading to the formation of ordered columnar or lamellar structures. Acylhydrazone-functionalized naphthalenes, for example, have been shown to form stable, emissive organogels through the interplay of hydrogen bonding and π-stacking. rsc.org The specific substitution pattern of the starting material would ultimately define the geometry and properties of the final self-assembled material.

Applications in Chemo- and Biosensors (excluding biological targets, focus on sensing mechanisms)

Content for this section is not available based on current scientific literature.

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes

Current synthetic approaches to "6-Bromo-2-methoxy-1-methylnaphthalene" and similar structures often rely on classical bromination techniques. Future research will likely prioritize the development of more sustainable and efficient synthetic methodologies.

Green Chemistry Approaches: A significant trend will be the adoption of greener brominating agents to replace elemental bromine, which is hazardous and produces corrosive byproducts. The use of reagents like N-bromosuccinimide (NBS) in combination with eco-friendly catalysts could offer a milder and more selective alternative. Furthermore, exploring solvent-free reaction conditions or the use of recyclable solvents will be crucial in minimizing the environmental impact.

Catalytic C-H Bromination: A forward-looking approach involves the direct, late-stage C-H bromination of the 2-methoxy-1-methylnaphthalene (B169330) precursor. This strategy, while challenging in terms of regioselectivity, would be highly atom-economical, avoiding the need for pre-functionalized starting materials and reducing the number of synthetic steps.

Flow Chemistry: The implementation of continuous flow reactors for the synthesis of "this compound" could offer enhanced safety, better heat and mass transfer, and improved reaction control, leading to higher yields and purity.

Exploration of Underexplored Reactivity and Transformations

The reactivity of "this compound" is largely dictated by the C-Br bond, which serves as a handle for cross-coupling reactions. Future explorations will likely delve deeper into its reactivity profile.

Cross-Coupling Reactions: While the participation of bromonaphthalenes in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig reactions is known, a systematic study of these reactions with "this compound" is a promising avenue. Research could focus on optimizing reaction conditions to couple a wide array of boronic acids, amines, and other nucleophiles, thereby creating a diverse range of derivatives.

Metal-Halogen Exchange: The bromine atom can be readily exchanged with a metal, such as lithium or magnesium, to generate a nucleophilic organometallic species. This intermediate can then be reacted with various electrophiles to introduce a wide range of functional groups at the 6-position.

Photoredox Catalysis: The application of visible-light photoredox catalysis could unlock novel transformations that are not accessible through traditional thermal methods. This could include radical-based C-H functionalization at other positions on the naphthalene (B1677914) ring or novel coupling reactions.

A summary of potential transformations is presented in the table below:

| Reaction Type | Reagents/Catalysts | Potential Product Class |

| Suzuki-Miyaura Coupling | Pd catalyst, base, boronic acid | Aryl- or heteroaryl-substituted naphthalenes |

| Buchwald-Hartwig Amination | Pd catalyst, base, amine | N-arylated amines |

| Sonogashira Coupling | Pd/Cu catalysts, base, terminal alkyne | Alkynyl-substituted naphthalenes |

| Metal-Halogen Exchange | Organolithium or Grignard reagents | Nucleophilic naphthalene species |

| Photoredox-mediated reactions | Photocatalyst, light source | Radically functionalized naphthalenes |

Integration into Advanced Functional Materials for Energy and Optoelectronic Devices

The naphthalene core is a well-known constituent of organic electronic materials. The specific substitution pattern of "this compound" makes it an intriguing candidate for the synthesis of novel materials.

Organic Light-Emitting Diodes (OLEDs): The naphthalene moiety can be a core component of emissive materials or host materials in OLEDs. By using "this compound" as a starting point, researchers can synthesize larger, more complex conjugated systems with tailored electronic properties for potential use in OLEDs.

Organic Semiconductors: The ability to functionalize the C-Br bond allows for the synthesis of extended π-conjugated systems, which are the basis of organic semiconductors. These materials could find applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Molecular Sensors: The naphthalene unit is known for its fluorescent properties. Derivatives of "this compound" could be designed as fluorescent probes for the detection of specific analytes, where the binding event would lead to a measurable change in the fluorescence emission.

Interdisciplinary Research with Computational Science and Nanotechnology

The synergy between experimental and computational chemistry, as well as the burgeoning field of nanotechnology, offers exciting future directions.

Computational Modeling: Density Functional Theory (DFT) can be employed to predict the reactivity of "this compound". These calculations can help in understanding the electronic structure, predicting the most favorable sites for reaction, and designing novel transformations. Molecular modeling can also be used to simulate the properties of materials derived from this compound, accelerating the design of new functional materials.

Nanoparticle Functionalization: The bromo-functional group provides a reactive site for anchoring this molecule onto the surface of nanoparticles. This could be used to modify the surface properties of quantum dots, metallic nanoparticles, or metal-oxide nanoparticles, potentially leading to new hybrid materials with applications in catalysis, sensing, or biomedical imaging.

Strategies for Diversification and Library Synthesis

"this compound" is an ideal scaffold for the creation of chemical libraries for high-throughput screening in drug discovery and materials science.